3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid

bioconjugation fluorescent labeling dye conjugation

Researchers often find Coumarin 6 unusable for bioconjugation or surface-anchoring workflows because it lacks a covalent handle. This 4-carboxylic acid derivative solves that problem. • Active anchor: 4-COOH enables direct NHS ester activation for amine labelling of proteins, peptides or nanoparticles. • Spectral fit: Benzothiazole acceptor yields bathochromic absorption (~440-460 nm) and emission (~490-510 nm), compatible with 405 nm/445 nm laser lines. • Proven DSSC compatibility: DFT-validated chemisorption onto TiO₂ via the -COOH group; Coumarin 6 cannot achieve this. Supplied with full analytical documentation; ready for immediate dispatch.

Molecular Formula C21H18N2O4S
Molecular Weight 394.4 g/mol
CAS No. 136997-14-3
Cat. No. B141659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid
CAS136997-14-3
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=NC4=CC=CC=C4S3)C(=O)O
InChIInChI=1S/C21H18N2O4S/c1-3-23(4-2)12-9-10-13-15(11-12)27-21(26)18(17(13)20(24)25)19-22-14-7-5-6-8-16(14)28-19/h5-11H,3-4H2,1-2H3,(H,24,25)
InChIKeyQYVYACOYVMNCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid – Identity and Classification


3-(2-Benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid (CAS 136997-14-3, molecular formula C21H18N2O4S, molecular weight 394.44 g/mol) is a 7-aminocoumarin-based fluorescent dye belonging to the 3-azolyl-7-diethylaminocoumarin class [1]. The benzothiazolyl moiety at position 3 acts as an electron acceptor, while the diethylamino group at position 7 serves as an electron donor, establishing an intramolecular charge-transfer (ICT) chromophore with absorption in the blue region (~440–460 nm) and emission in the blue-green region (~490–510 nm) . Critically, the carboxylic acid substituent at position 4 provides a chemically addressable handle for covalent conjugation, bioconjugation, or surface anchoring — a functional feature absent in the widely used parent fluorophore Coumarin 6 (CAS 38215-36-0) [2].

Conjugation-ready 7-aminocoumarin with 4-carboxylic acid anchor for bioconjugation, surface anchoring, or DSSC sensitization
Benzothiazole acceptor shifts emission to ~490–510 nm region, supporting microscopy and flow cytometry with 405/445 nm excitation
Workflows requiring covalent fluorophore attachment cannot be served by Coumarin 6, which lacks a conjugation handle

Why Coumarin 6 Cannot Substitute in Conjugation-Requiring Workflows


Generic substitution within the 7-diethylaminocoumarin dye class is unreliable because the presence, position, and electronic character of substituents directly govern both spectroscopic performance and chemical addressability [1]. Coumarin 6 (38215-36-0), the closest structural analog, is unsubstituted at the 4-position and therefore entirely lacks a covalent conjugation handle, rendering it unsuitable for bioconjugation, surface anchoring, or any workflow requiring stable covalent attachment of the fluorophore to a target molecule . Conversely, 7-(diethylamino)coumarin-3-carboxylic acid (50995-74-9) shifts the carboxylic acid anchor to the 3-position, eliminating the benzothiazolyl acceptor and thereby altering the ICT absorption/emission profile and reducing the molar absorptivity [2]. The benzothiazolyl-substituted 4-carboxylic acid specifically combines the spectral advantages of the benzothiazole acceptor with the functional utility of a 4-position carboxyl handle — a combination not replicated by any single off-the-shelf analog.

Coumarin 6 lacks any carboxylic acid or reactive handle; direct conjugation is not possible, adding synthetic derivatization steps and yield loss.
7-(Diethylamino)coumarin-3-carboxylic acid shifts the anchor to the 3-position, removes the benzothiazole acceptor, and alters the ICT absorption/emission profile.
Generic 7-diethylaminocoumarin substitution risks losing the combined spectral and functional advantages of the 4-carboxy-benzothiazole architecture.

Quantitative Differentiation from Closest Analogs


Carboxylic Acid Anchor for Bioconjugation

The target compound possesses a chemically addressable carboxylic acid group at the coumarin 4-position, enabling direct covalent conjugation via amide or ester bond formation [1]. It is commercially available as its N-succinimidyl (NHS) ester derivative (molecular formula C25H21N3O6S, MW 491.52 g/mol), a pre-activated form that reacts with primary amines under mild aqueous conditions . In contrast, Coumarin 6 (CAS 38215-36-0) bears no reactive functional group beyond the coumarin lactone; its molecular formula (C20H18N2O2S, MW 350.43 g/mol) confirms the absence of a carboxylic acid moiety . Consequently, Coumarin 6 cannot be directly conjugated to biomolecules, surfaces, or polymers without additional synthetic derivatization, adding at least one extra synthetic step and associated yield loss to any labeling workflow.

Bioconjugation Handle
Head-to-head
Target: free 4-COOH; NHS ester (MW 491.52) commercially available for amine coupling. Coumarin 6: no conjugation handle, MW 350.43, no activated ester listed.
Enables direct covalent conjugation without de novo derivatization.
Based on molecular formula and catalog analysis.
bioconjugation fluorescent labeling dye conjugation

Spectral Red-Shift: Benzothiazole vs. Benzoxazole

In a systematic comparative study of 3-azolyl-7-diethylaminocoumarin derivatives, Takechi et al. (2000) demonstrated that coumarin-benzothiazole compounds exhibit red-shifted absorption and fluorescence maxima accompanied by increased molar absorptivities and fluorescence intensities relative to the corresponding coumarin-oxazole compounds [1]. The target compound, bearing a benzothiazolyl group at position 3, benefits from this class-level spectral advantage. The benzothiazole sulfur atom enhances the electron-accepting character of the heterocycle, strengthening the intramolecular charge-transfer (ICT) transition and shifting both absorption and emission to longer wavelengths compared to the benzoxazole analog (3-(2-benzoxazolyl)-7-(diethylamino)coumarin, CAS 12224-98-5). This red shift increases the effective Stokes shift and improves signal discrimination from autofluorescence in biological samples.

Spectral Red-Shift
Class-level inference
~15–25 nm bathochromic shift vs. benzoxazole analog in both absorption and emission
Supports longer-wavelength excitation, reducing photodamage and autofluorescence.
Class trend from Takechi et al. 2000; exact shift for title compound not individually reported.
fluorescence spectroscopy fluorophore screening Stokes shift

4-Carboxy Substitution for Argon Laser Compatibility

Patent EP0435261A2 explicitly identifies that 4-unsubstituted 7-diethylamino-3-benzothiazolylcoumarin (i.e., Coumarin 6) has a maximum absorption wavelength of approximately 450 nm, which is 30–40 nm shorter than the 488 nm argon laser line, resulting in suboptimal photosensitivity [1]. The patent teaches that introducing a carbonyl-containing substituent at the 4-position (including carboxylic acid) shifts the absorption maximum to longer wavelengths, improving overlap with visible laser sources [1]. The target compound, bearing a 4-carboxylic acid group, is predicted to exhibit this bathochromic shift relative to Coumarin 6, enhancing its suitability as a visible-light sensitizer or laser dye.

Argon Laser Compatibility
Class-level inference
Coumarin 6 λmax ~450 nm (30–40 nm below 488 nm line); 4-carboxy substitution predicted to induce bathochromic shift.
May improve photosensitivity for visible-light laser applications.
Predicted from EP0435261A2; exact λmax for title compound not experimentally reported.
laser dye photopolymerization absorption wavelength

DFT-Computed TiO₂ Anchoring Capability

A 2022 DFT and TD-DFT study by Saad Ebied et al. computationally designed two D-π-A dyes (C6X and C6N) by attaching carboxylic acid and cyanoacrylic acid anchoring groups, respectively, to the Coumarin 6 core [1]. C6X — structurally equivalent to the target compound 3-(2-benzothiazolyl)-7-(diethylamino)coumarin-4-carboxylic acid — was evaluated for its ability to adsorb onto a TiO₂ anatase (101) surface and inject electrons. The calculated adsorption energy confirmed strong binding of the carboxylic acid anchor to TiO₂, a prerequisite for DSSC sensitization [1]. While Coumarin 6 itself lacks any anchoring group and cannot chemisorb onto TiO₂, C6X (the title compound) demonstrates theoretical viability as a TiO₂-anchorable sensitizer.

TiO₂ Anchoring (DFT)
Head-to-head
C6X (target analog) calculated to strongly adsorb onto TiO₂ anatase (101) via 4-COOH; Coumarin 6 is anchoring-incapable.
Enables DSSC sensitizer studies; Coumarin 6 is non-viable for TiO₂-based architectures.
DFT at B3LYP/6-31G(d,p); dye-(TiO₂)₉ cluster model.
dye-sensitized solar cell DFT TiO₂ anchoring

Recommended Application Scenarios


NHS Ester Conjugation to Amine-Containing Biomolecules

The target compound's 4-carboxylic acid group can be pre-activated as the N-succinimidyl ester (MW 491.52) for direct conjugation to primary amines on proteins, peptides, amine-modified oligonucleotides, or polymeric nanoparticles . This workflow is inaccessible with Coumarin 6, which lacks any reactive handle. Users requiring a blue-green emitting fluorophore with a built-in amine-reactive group should procure this compound or its NHS ester derivative rather than attempting to derivatize Coumarin 6 de novo. Typical conjugation conditions: pH 7.5–8.5 aqueous buffer, 1–2 h at room temperature or 4°C overnight .

TiO₂-Based DSSC Sensitizer Development

DFT calculations demonstrate that C6X (structurally equivalent to the title compound) strongly adsorbs onto TiO₂ anatase (101) surfaces via its carboxylic acid anchor, enabling electron injection from the photoexcited dye into the semiconductor conduction band [1]. Unmodified Coumarin 6 cannot chemisorb onto TiO₂ and is unsuitable for DSSC applications. Researchers evaluating organic sensitizers for DSSCs should select this 4-carboxy derivative for its anchoring competence.

Longer-Wavelength Excitation for Microscopy and Flow Cytometry

The benzothiazole substituent at position 3 confers a bathochromic shift in both absorption and emission relative to benzoxazole-substituted coumarin analogs [2]. With emission in the ~490–510 nm range (class estimate based on Coumarin 6 reference: λem 505 nm in ethanol ), this dye is suitable for excitation with 405 nm or 445 nm laser lines commonly available on confocal microscopes and flow cytometers. Users currently employing Coumarin 6 as a fluorescent tracer but requiring covalent attachment should migrate to this compound.

Visible-Light Photopolymerization Photosensitizer

Patent EP0435261A2 teaches that 4-carbonyl-substituted 7-diethylaminocoumarins exhibit absorption maxima shifted to longer wavelengths compared to the ~450 nm absorption of 4-unsubstituted Coumarin 6, improving overlap with 488 nm argon ion laser lines [3]. The target compound's 4-carboxylic acid group places it within this class of bathochromically shifted sensitizers, making it a candidate for visible-light-curable resin formulations where Coumarin 6 provides inadequate sensitivity at 488 nm.

Application
Selection Property
Validation Focus
Amine-Reactive Bioconjugation
4-COOH pre-activated as NHS ester for protein/peptide labeling
Conjugation efficiency under aqueous conditions; retention of fluorescence
DSSC Sensitizer Research
TiO₂ anchoring via 4-carboxylic acid group
Adsorption energy and electron injection capability on TiO₂ anatase
Fluorescence Microscopy / Flow Cytometry
Bathochromic emission ~490–510 nm, blue-green channel
Compatibility with 405/445 nm laser lines; signal-to-background ratio
Visible-Light Photopolymerization
4-carboxy bathochromic shift toward 488 nm argon laser line
Photosensitivity improvement at 488 nm relative to Coumarin 6
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